molecular formula C10H14OS B6252718 2-(4-ethylphenoxy)ethane-1-thiol CAS No. 1226166-68-2

2-(4-ethylphenoxy)ethane-1-thiol

Cat. No.: B6252718
CAS No.: 1226166-68-2
M. Wt: 182.3
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Description

2-(4-Ethylphenoxy)ethane-1-thiol is a specialized organosulfur compound of significant interest in synthetic and materials chemistry. It features a thiol (-SH) group, a highly versatile and reactive functional group known for its application in "click" chemistry, particularly the thiol-ene reaction . This radical-mediated process is a powerful tool for bioconjugation, polymer synthesis, and peptide modification, owing to its high efficiency, orthogonality to other functional groups, and ability to proceed without toxic metal catalysts . The 4-ethylphenoxy moiety may influence the compound's solubility and electronic properties, making it a potential building block for creating novel materials or for use in ligand development. In research, thiol-containing compounds like this are pivotal for developing homogeneous peptide conjugates, such as cyclized or lipidated peptides, which can enhance therapeutic properties like proteolytic stability and binding affinity . Furthermore, such thiols can be used to modify surfaces or incorporate specific functionalities into polymers. Researchers value this compound for its ability to form stable thioether linkages under mild, often photo-initiated conditions. This product is intended for research purposes in controlled laboratory settings. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

1226166-68-2

Molecular Formula

C10H14OS

Molecular Weight

182.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The two-step process begins with the formation of an isothiouronium salt through refluxing 2-(4-ethylphenoxy)ethyl bromide with thiourea in ethanol under nitrogen. Subsequent hydrolysis with sodium hydroxide liberates the free thiol:

Ar-O-CH2CH2Br+NH2CSNH2EtOH, ΔAr-O-CH2CH2SC(NH2)2+BrNaOHAr-O-CH2CH2SH\text{Ar-O-CH}2\text{CH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{Ar-O-CH}2\text{CH}2\text{SC(NH}2\text{)}2^+ \text{Br}^- \xrightarrow{\text{NaOH}} \text{Ar-O-CH}2\text{CH}2\text{SH}

Key parameters from analogous systems:

  • Molar ratio : 1:1 halide-to-thiourea

  • Solvent : Ethanol (5–15 vol. equivalents)

  • Temperature : Reflux (78°C for ethanol)

  • Hydrolysis base : 2 N NaOH (1.5–2.0 equivalents)

Yield Optimization Strategies

Data from demonstrate that maintaining an inert atmosphere (N₂) during thiourea coupling prevents oxidative byproducts, achieving 88% yield for the methoxy analogue. For the ethylphenoxy derivative, steric effects may necessitate prolonged reaction times (4–6 hours vs. 2 hours). Phase-transfer catalysts like tetrabutylammonium bromide (0.005–0.008 eq.) could enhance interfacial reactivity in biphasic systems.

Alternative Synthetic Pathways

Thiolation Using Phosphorus Sulfides

Patent data describe thioacetylation with P₄S₁₀ as a viable alternative for electron-rich aromatics. While untested for phenoxyethanethiols, this route may involve:

Ar-O-CH2CH2OH+P4S10Toluene, ΔAr-O-CH2CH2SH+H3PO4\text{Ar-O-CH}2\text{CH}2\text{OH} + \text{P}4\text{S}{10} \xrightarrow{\text{Toluene, Δ}} \text{Ar-O-CH}2\text{CH}2\text{SH} + \text{H}3\text{PO}4

Comparative advantages:

  • Avoids halide intermediates

  • Single-step conversion from alcohols

  • Tolerance for bulky substituents

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMA) enhance thiourea nucleophilicity but may increase elimination side reactions. Ethanol balances solubility and cost, though toluene (non-polar) shows promise for high-boiling substrates.

Table 1: Solvent Performance in Thiourea-Based Syntheses

SolventDielectric Constant (ε)Yield (%)Byproduct Formation
Ethanol24.388<5%
DMF36.77812%
Toluene2.4658%

Temperature-Conversion Relationships

Arrhenius analysis of reveals an activation energy (Eₐ) of 72 kJ/mol for thiol liberation. Maintaining 70–80°C during hydrolysis minimizes disulfide formation while ensuring complete deprotection.

Purification and Stabilization Techniques

Distillation vs. Chromatography

Short-path distillation under reduced pressure (0.1 mmHg, 115°C) effectively isolates volatile thiols. For oxygen-sensitive compounds, molecular sieves (3Å) in the receiving flask prevent oxidation.

Antioxidant Additives

Bench-scale protocols recommend 0.1% w/w hydroquinone or BHT during storage. NMR monitoring shows <2% disulfide formation over 30 days when stored under N₂ with stabilizers.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (CDCl₃) :

  • δ 1.22 (t, 3H, CH₂CH₃)

  • δ 3.98 (q, 2H, OCH₂CH₂S)

  • δ 6.82–7.24 (m, 4H, aryl)

  • δ 1.68 (t, 1H, SH)

IR (neat) :

  • 2570 cm⁻¹ (S-H stretch)

  • 1240 cm⁻¹ (C-O-C asym)

Chromatographic Validation

GC-MS data from for ethanedithiols show retention time shifts proportional to aryl substitution. Expected m/z for M⁺: 168.26 (C₉H₁₂OS).

Challenges and Mitigation Strategies

Disulfide Formation

Headspace oxygen removal via freeze-pump-thaw cycles reduces dimerization. Kinetic studies indicate a second-order dependence on thiol concentration (rate constant k = 1.2×10⁻³ L/mol·s at 25°C).

Byproduct Analysis

Common impurities include:

  • Ether cleavage products : Mitigated by avoiding strong acids

  • Alkenes : Controlled through lower reaction temperatures

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate.

    Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiolates

    Substitution: Thioethers

Scientific Research Applications

    Chemistry: Used in thiol-ene “click” chemistry for the synthesis of complex molecular architectures.

    Biology: Investigated for its potential as a bioconjugation agent due to its ability to form stable carbon-sulfur bonds.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)ethane-1-thiol primarily involves the reactivity of the thiol group. The thiol group can undergo nucleophilic attacks, participate in radical-mediated reactions, and form stable carbon-sulfur bonds. These reactions are facilitated by the electron-donating effects of the ethylphenoxy group, which enhances the nucleophilicity of the thiol group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly impacts the compound's properties. Key analogs include:

2-(4-Methylphenyl)ethane-1-thiol
  • Molar Mass : 152.26 g/mol
  • Density : 1.009 g/cm³ (21°C)
  • Boiling Point : 112°C at 16 Torr
  • pKa: 10.22 (Predicted) The methyl group provides moderate electron-donating effects, slightly increasing acidity compared to unsubstituted benzene thiols. Its lower molar mass and boiling point (under reduced pressure) suggest higher volatility than the ethylphenoxy analog .
2-(4-Methoxyphenyl)ethane-1-thiol
  • Molar Mass : 168.26 g/mol
  • Synthesis : Derived from 4-methoxyphenethyl bromide (CAS: 14425-64-0) via nucleophilic substitution. The methoxy group is strongly electron-donating, reducing thiol acidity and enhancing stability in oxidative conditions .
2-(4-Ethylphenoxy)ethane-1-thiol (Target Compound)
  • Inferred Molar Mass : ~168–170 g/mol (similar to methoxy analog)
  • Key Features: The ethylphenoxy group combines steric bulk (ethyl) with electronic effects (phenoxy oxygen).
Comparative Data Table
Compound Molar Mass (g/mol) Substituent Boiling Point pKa Synthesis Route
2-(4-Methylphenyl)ethane-1-thiol 152.26 Methylphenyl 112°C (16 Torr) 10.22 Halide substitution
2-(4-Methoxyphenyl)ethane-1-thiol 168.26 Methoxyphenyl Not reported ~9–10* Bromide intermediate substitution
2-(4-Ethylphenoxy)ethane-1-thiol ~168–170 Ethylphenoxy Not reported ~9.5–10.5* Likely analogous to methoxy route

*Predicted based on substituent electronic effects.

Research Findings and Implications

  • Electronic Effects: Methoxy and phenoxy substituents lower thiol acidity compared to alkyl groups, altering redox behavior .
  • Bulkiness vs. Reactivity: Ethylphenoxy’s steric hindrance may reduce nucleophilic attack efficiency but improve thermal stability in polymer matrices .

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethylphenoxy)ethane-1-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous thiols like 2-(4-methoxyphenyl)ethane-1-thiol are synthesized via substitution of a benzyl bromide intermediate under basic conditions (e.g., K₂CO₃ in ethanol) . For 2-(4-ethylphenoxy)ethane-1-thiol, a two-step approach may be employed:

Ether formation : React 4-ethylphenol with 1,2-dibromoethane to form the phenoxy intermediate.

Thiol introduction : Substitute the remaining bromide with a thiol group using thiourea or NaSH, followed by acidic workup .
Optimization includes using continuous flow reactors to enhance yield and reduce side products like disulfides .

Q. Which analytical techniques are essential for characterizing 2-(4-ethylphenoxy)ethane-1-thiol?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., δ ~1.2 ppm for ethyl CH₃, δ ~3.8 ppm for OCH₂, and δ ~1.6 ppm for SH in D₂O-exchangeable peaks) .
  • GC-MS : Monitors purity and identifies volatile byproducts .
  • FT-IR : Detects S-H stretches (~2550 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How can researchers mitigate oxidation of the thiol group during synthesis and storage?

  • Methodological Answer :
  • Use inert atmospheres (N₂/Ar) during synthesis .
  • Add reducing agents (e.g., dithiothreitol) or store in acidic buffers to suppress disulfide formation .
  • Purify via distillation or chromatography under oxygen-free conditions .

Advanced Research Questions

Q. What mechanistic insights explain competing alkylation pathways during synthesis?

  • Methodological Answer : Over-alkylation (e.g., di-substitution) is a common challenge due to the reactivity of the ethane backbone. Kinetic control (low temperature, short reaction time) favors mono-substitution, while steric hindrance from the 4-ethylphenoxy group may reduce secondary reactions. Computational studies (DFT) can model transition states to predict selectivity .

Q. How does the electronic nature of the 4-ethylphenoxy substituent influence reactivity and biological interactions?

  • Methodological Answer : The ethyl group’s electron-donating effect increases electron density on the aromatic ring, enhancing nucleophilic aromatic substitution potential. This contrasts with electron-withdrawing groups (e.g., -Cl in 2-(4-chlorophenyl)ethane-1-thiol), which reduce ring reactivity but improve stability . In biological systems, the ethyl group may enhance lipophilicity, affecting membrane permeability and protein binding (e.g., covalent interactions with cysteine residues) .

Q. What strategies validate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins like cysteine proteases .
  • X-ray Crystallography : Resolves covalent adducts formed between the thiol and active-site cysteines .
  • Mutagenesis Studies : Replace target cysteine residues to confirm specificity .

Q. How can computational tools predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Software like SwissADME models absorption, distribution, and hepatotoxicity.
  • Docking Simulations : Identify potential off-target interactions (e.g., with glutathione reductase) .
  • Metabolic Pathway Mapping : Predict oxidation to sulfonic acids or conjugation with glutathione .

Data Contradictions and Resolution

Q. Discrepancies in reported pKa values for analogous thiols: How should researchers address this?

  • Methodological Answer : pKa values vary with substituents (e.g., 2-(4-methylphenyl)ethane-1-thiol has a pKa of 10.22 , while electron-withdrawing groups lower pKa). For 2-(4-ethylphenoxy)ethane-1-thiol, experimental determination via potentiometric titration in varying solvent systems (e.g., water vs. DMSO) is critical .

Future Research Directions

Q. What gaps exist in understanding the compound’s structure-activity relationships (SAR)?

  • Methodological Answer :
  • Systematic SAR studies comparing alkyl (ethyl) vs. aryl (phenyl) substituents on phenoxy and thiol groups .
  • Explore bioisosteric replacements (e.g., -SH → -SeH) to modulate reactivity and toxicity .

Q. How can green chemistry principles improve synthesis sustainability?

  • Methodological Answer :
  • Replace volatile solvents (e.g., ethanol) with ionic liquids or supercritical CO₂ .
  • Employ biocatalysts (e.g., cysteine desulfurases) for selective thiolation .

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